

# 2-Ethoxy-3-methoxybenzaldehyde chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Ethoxy-3-methoxybenzaldehyde**

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## An In-depth Technical Guide to 2-Ethoxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **2-Ethoxy-3-methoxybenzaldehyde**. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science. Due to the limited availability of specific experimental data for this particular isomer in published literature, this guide also includes comparative data from closely related isomers where noted and proposes plausible experimental protocols based on established chemical principles.

## Core Chemical Identity and Structure

**2-Ethoxy-3-methoxybenzaldehyde** is an aromatic aldehyde characterized by an ethoxy and a methoxy group at the 2- and 3-positions of the benzene ring, respectively.

Chemical Structure Diagram

Caption: Chemical structure of **2-Ethoxy-3-methoxybenzaldehyde**.

## Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	2-Ethoxy-3-methoxybenzaldehyde	N/A
CAS Number	66799-97-1	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	180.20 g/mol	<a href="#">[1]</a>
InChI Key	DMPUNCUVRGJYGL-UHFFFAOYSA-N	<a href="#">[2]</a>
SMILES	CCOC1=C(C=CC=C1OC)C=O	N/A
Synonyms	Benzaldehyde, 2-ethoxy-3-methoxy-	<a href="#">[1]</a>

## Physicochemical Properties

Specific experimental data for the physical properties of **2-Ethoxy-3-methoxybenzaldehyde** are not widely reported. The following table summarizes available data for this compound and provides data for a common, structurally related isomer, 4-ethoxy-3-methoxybenzaldehyde (Ethylvanillin), for comparative purposes.

## Table 2: Physical and Chemical Properties

Property	2-Ethoxy-3-methoxybenzaldehyde	4-Ethoxy-3-methoxybenzaldehyde (for comparison)	Reference
Physical State	Not specified	Solid, Fine Crystalline Powder	[3][4]
Appearance	Not specified	Yellow	[4]
Melting Point	Not specified	60-65 °C	[5]
Boiling Point	Not specified	167-168 °C (at 13 torr); 288-289 °C (at 760 mmHg)	[3][6]
LogP (octanol/water)	1.83 (Predicted)	1.63 (Experimental)	[2][3]
Solubility	Not specified	1.16 mg/mL in water at 25 °C	[3]

## Spectroscopic Data

Detailed spectroscopic analyses are essential for structural elucidation and purity assessment.

### Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available for **2-Ethoxy-3-methoxybenzaldehyde**. Key vibrational modes are expected to include:

- $\sim 2980 \text{ cm}^{-1}$ : C-H stretching (aliphatic)
- $\sim 2870, \sim 2770 \text{ cm}^{-1}$ : C-H stretching (aldehyde)
- $\sim 1680 \text{ cm}^{-1}$ : C=O stretching (aromatic aldehyde)
- $\sim 1600, \sim 1480 \text{ cm}^{-1}$ : C=C stretching (aromatic)
- $\sim 1250 \text{ cm}^{-1}$ : C-O stretching (aryl ether)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Ethoxy-3-methoxybenzaldehyde** are not readily available in the reviewed literature. For reference, the expected chemical shifts would be based on the substituent effects of the ethoxy, methoxy, and aldehyde groups on the aromatic ring.

## Mass Spectrometry (MS)

Predicted mass spectrometry data indicates a monoisotopic mass of 180.07864 Da.<sup>[7]</sup> The fragmentation pattern in electron ionization (EI-MS) would likely involve the loss of the aldehyde proton, the ethoxy group, and other characteristic fragments.

## Experimental Protocols

### Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of **2-Ethoxy-3-methoxybenzaldehyde** is not available in the cited literature. However, a plausible and common method for its synthesis would be the Williamson ether synthesis, starting from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This method is analogous to the synthesis of its isomers.<sup>[8][9]</sup>

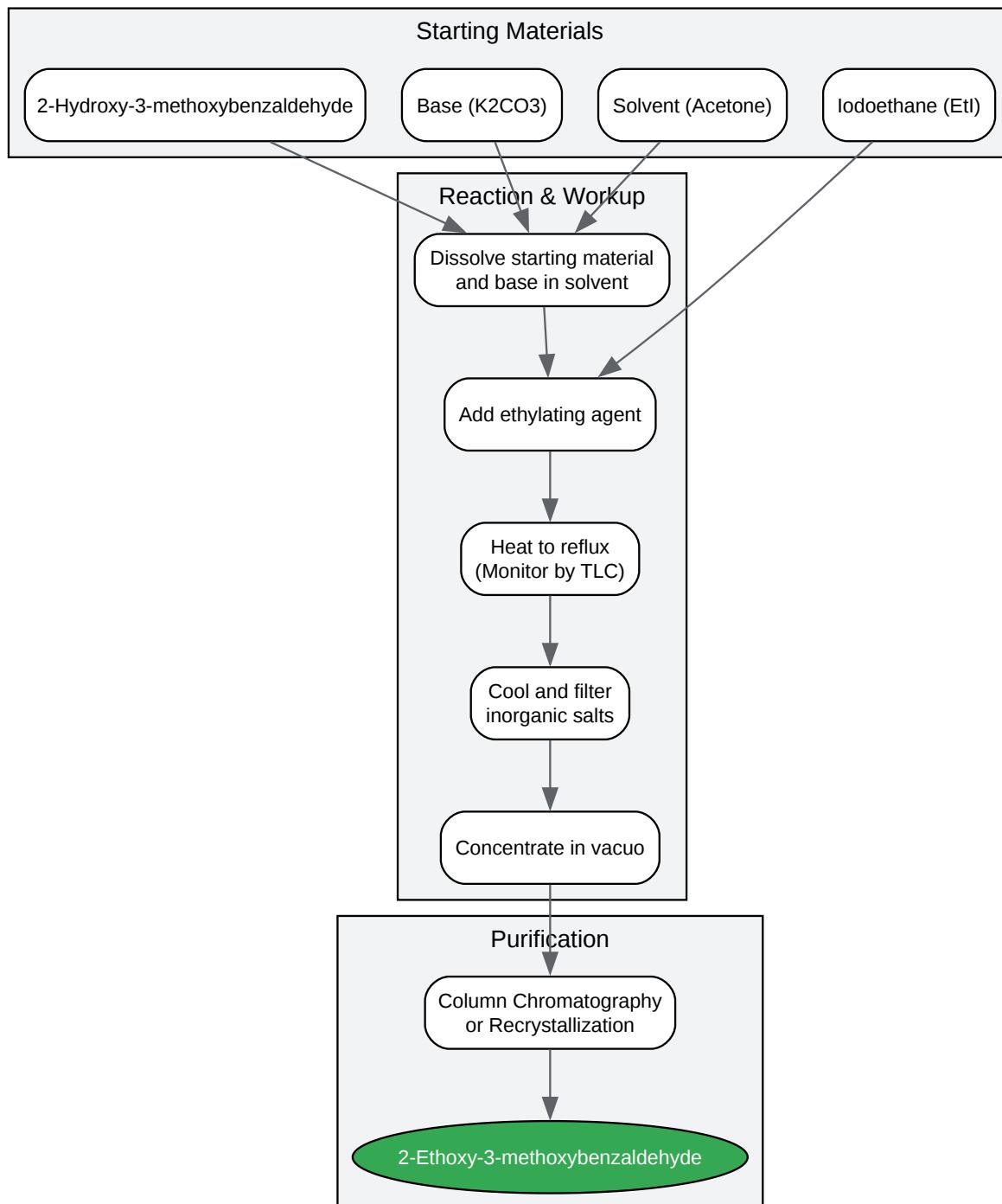
Proposed Reaction: Ethylation of 2-hydroxy-3-methoxybenzaldehyde.

Reagents and Materials:

- 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
- An ethylating agent (e.g., iodoethane or diethyl sulfate)
- A base (e.g., potassium carbonate or sodium hydroxide)
- A suitable solvent (e.g., acetone, DMF, or ethanol)
- Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

Methodology:

- Dissolve 2-hydroxy-3-methoxybenzaldehyde in the chosen solvent in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
- Add the base (e.g.,  $K_2CO_3$ ) to the solution.
- Add the ethylating agent dropwise to the stirring mixture.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter off the inorganic salts and evaporate the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **2-Ethoxy-3-methoxybenzaldehyde**.



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Caption: Plausible Williamson ether synthesis for **2-Ethoxy-3-methoxybenzaldehyde**.

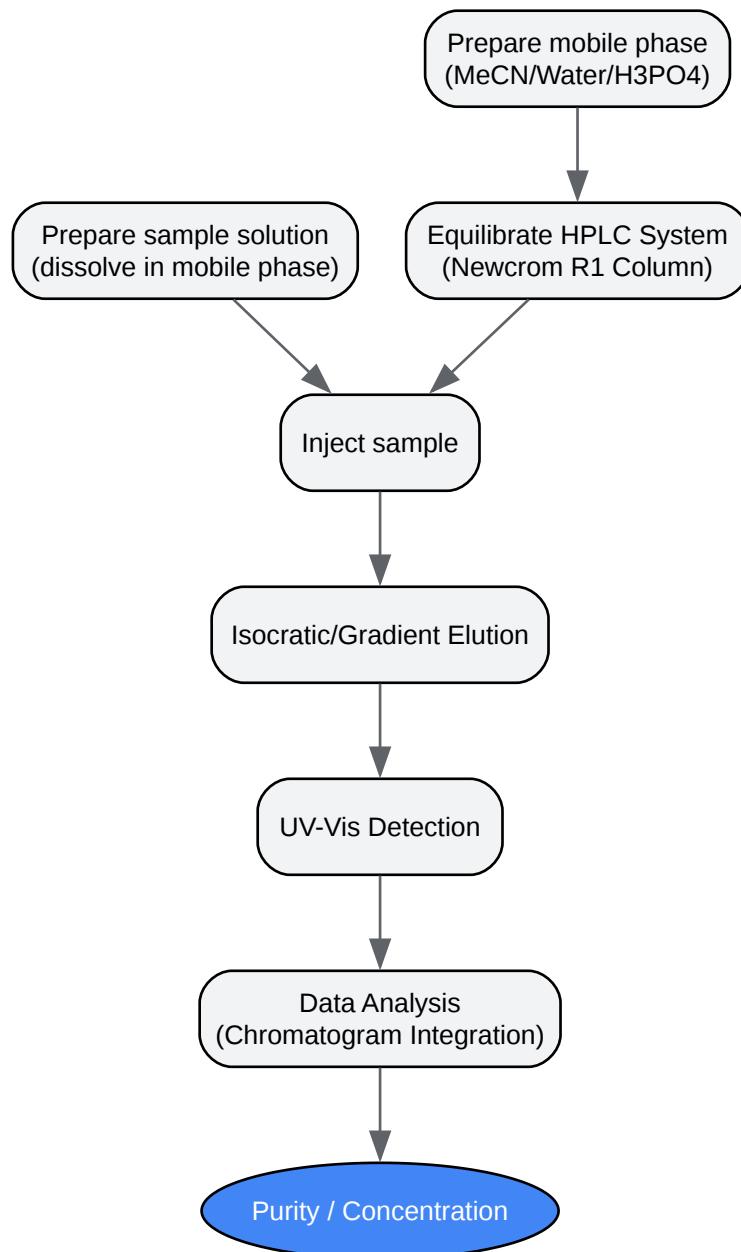
# Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of **2-Ethoxy-3-methoxybenzaldehyde**.[\[1\]](#) This method is suitable for purity assessment and quantification.

Table 3: HPLC Method Parameters

Parameter	Description	Reference
Column	<b>Newcrom R1</b>	<a href="#">[1]</a>
Mobile Phase	Acetonitrile (MeCN), Water, and Phosphoric Acid	<a href="#">[1]</a>
Detector	UV-Vis (wavelength not specified)	N/A

| Note | For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[\[1\]](#) | N/A |



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Caption: General workflow for the HPLC analysis of **2-Ethoxy-3-methoxybenzaldehyde**.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Ethoxy-3-methoxybenzaldehyde** was not identified. Therefore, it should be handled with the standard precautions for aromatic aldehydes. Based on data for similar compounds, this substance may cause skin, eye, and respiratory irritation. [\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

### General Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
  - Wear protective gloves (e.g., nitrile).
  - Wear safety glasses with side-shields or goggles.
  - Wear a lab coat.
- Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

### First Aid Measures:

- Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.
- Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

## Conclusion

**2-Ethoxy-3-methoxybenzaldehyde** is a valuable chemical intermediate. While specific, experimentally-derived data for some of its physicochemical properties are sparse in the public domain, its identity is well-defined. The analytical and synthetic protocols outlined in this guide, based on available data and established chemical principles for related isomers, provide a solid foundation for researchers working with this compound. As with any chemical, it should be handled with appropriate safety precautions as outlined in this guide.

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